Tenapanor hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Inhibition of Sodium-Hydrogen Exchanger 3 (NHE3)

The primary focus of scientific research on Tenapanor hydrochloride revolves around its ability to inhibit NHE3. NHE3 is a protein located in the epithelial cells of the intestines and kidneys. It plays a crucial role in regulating the absorption of electrolytes, particularly sodium and phosphate. Tenapanor acts by blocking NHE3, thereby reducing the reabsorption of these electrolytes in the gut and kidneys [1].

[1] Quantitative Drug Safety and Benefit Risk Evaluation: Practical Approaches

This mechanism holds promise for treating various conditions associated with electrolyte imbalances, including:

- Chronic Kidney Disease (CKD): In CKD patients, impaired kidney function can lead to elevated phosphate levels in the blood (hyperphosphatemia). Studies suggest Tenapanor may help control hyperphosphatemia by reducing intestinal phosphate absorption [5].

[5] Handbook of Dialysis Therapy, E-Book

- Hypercalcemia: Tenapanor might also be explored for its potential role in managing hypercalcemia, a condition with abnormally high blood calcium levels. This is because elevated calcium levels often occur alongside hyperphosphatemia, and Tenapanor's impact on phosphate absorption could indirectly affect calcium homeostasis.

Tenapanor hydrochloride is a novel small molecule medication primarily utilized for the treatment of constipation-predominant irritable bowel syndrome (IBS-C) and recently approved for managing hyperphosphatemia in patients with chronic kidney disease. It functions as an inhibitor of the sodium/hydrogen ion exchanger isoform 3 (NHE3), which plays a critical role in sodium absorption in the intestines. By inhibiting this transporter, tenapanor increases osmotic water secretion into the intestines, thereby enhancing stool consistency and reducing transit time .

The chemical formula for tenapanor hydrochloride is , with a molecular weight of approximately 1217.96 g/mol. Its structure includes multiple functional groups that contribute to its pharmacological activity, making it unique among gastrointestinal agents .

Tenapanor acts as a selective inhibitor of the sodium/hydrogen exchanger 3 (NHE3) transporter [1, 3]. NHE3 is a protein found in the intestines and kidneys that regulates sodium and fluid balance. By inhibiting NHE3, Tenapanor reduces sodium absorption in the intestines, leading to increased fluid secretion and promoting bowel movement in IBS-C patients [3]. In chronic kidney disease, Tenapanor's mechanism is still under investigation, but it is thought to reduce fluid overload and improve kidney function [1].

Clinical trials have shown Tenapanor to be generally well-tolerated with a manageable side effect profile [1]. Common side effects include abdominal pain, headache, and fatigue [1]. More comprehensive data on safety and potential hazards, including long-term effects, are still being gathered through ongoing research.

Cited Sources

- Inhibition of NHE3: Tenapanor binds to the NHE3 transporter, preventing sodium from being absorbed.

- Increased Osmotic Water Secretion: The inhibition results in increased water retention in the intestines, leading to softer stools.

- Shortened Transit Time: The enhanced water content accelerates intestinal transit, alleviating constipation symptoms .

Tenapanor demonstrates significant biological activity as an NHE3 inhibitor. It has been shown to effectively reduce symptoms of IBS-C by increasing stool frequency and improving stool consistency without significant systemic absorption. Clinical studies indicate that tenapanor has minimal adverse effects on liver enzymes and is not associated with clinically apparent liver injury, making it a safe option for long-term use .

Adverse effects primarily include gastrointestinal symptoms such as diarrhea, which occurs in a subset of patients but is generally manageable .

The synthesis of tenapanor hydrochloride involves complex organic chemistry techniques that typically include:

- Multi-step Synthesis: The compound is synthesized through a series of reactions involving various precursors that are combined to form the final product.

- Solid-Phase Synthesis: Techniques may involve solid-phase methodologies to facilitate purification and yield optimization.

- Patent Reference: A detailed method for preparing solid forms of tenapanor has been documented in patent literature (WO2019091503A1) by Jindrich Richter et al. .

Tenapanor hydrochloride is primarily used for:

- Irritable Bowel Syndrome with Constipation (IBS-C): Approved for adults to alleviate constipation symptoms.

- Chronic Kidney Disease: Recently approved for managing hyperphosphatemia in patients undergoing hemodialysis, addressing elevated phosphate levels through its sodium absorption inhibition mechanism .

Interaction studies have shown that tenapanor can affect the pharmacokinetics of other drugs by inhibiting intestinal uptake transporters such as OATP2B1. This interaction may influence the absorption and effectiveness of concomitantly administered medications . Additionally, it is metabolized primarily by intestinal enzymes rather than hepatic pathways, limiting systemic drug interactions .

Several compounds share similarities with tenapanor in terms of mechanism or therapeutic use:

| Compound | Mechanism | Unique Features |

|---|---|---|

| Sodium-glucose cotransporter 2 inhibitors | Inhibit glucose reabsorption | Primarily used for diabetes management |

| Laxatives (e.g., polyethylene glycol) | Increase water retention in intestines | Non-specific; broader applications |

| Linaclotide | Guanylate cyclase-C agonist | Increases intestinal fluid secretion |

| Prucalopride | Selective serotonin receptor agonist | Enhances colonic motility |

Tenapanor stands out due to its specific action on the NHE3 transporter and its unique application in both gastrointestinal disorders and chronic kidney disease management .

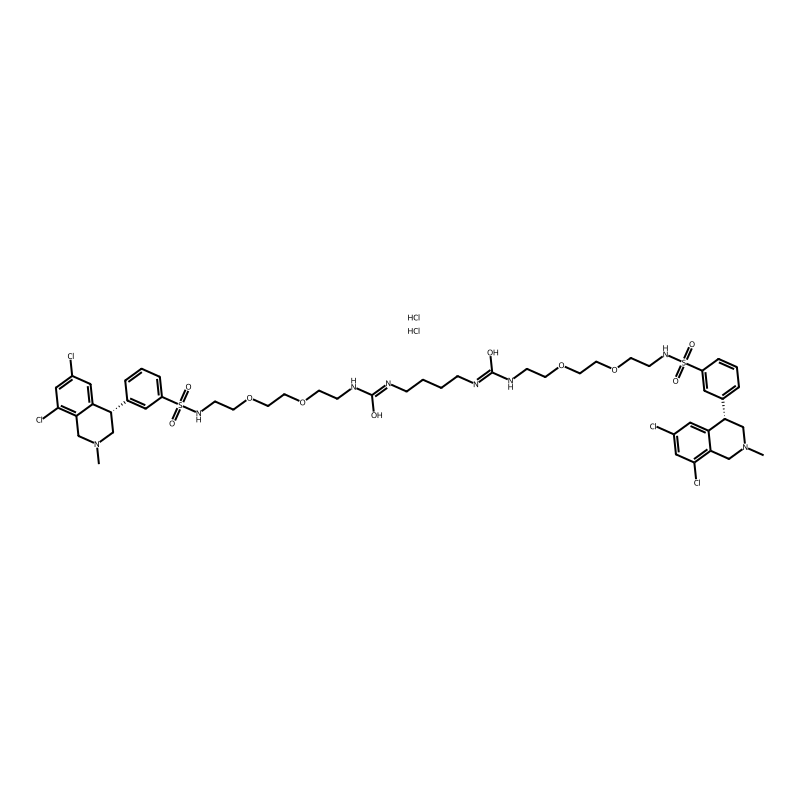

Tenapanor hydrochloride represents a complex organic molecule with the molecular formula C₅₀H₆₈Cl₆N₈O₁₀S₂ and a molecular weight of 1217.97 daltons [4] [5]. The free base form exhibits the formula C₅₀H₆₆Cl₄N₈O₁₀S₂ with a molecular weight of 1145.049 daltons [1] [2]. The compound is characterized by its exceptionally large molecular architecture, which presents significant challenges for structural determination using conventional crystallographic techniques [3].

The molecule possesses absolute stereochemistry with two defined stereocenters out of two possible positions, indicating complete stereochemical definition at these critical sites [6]. The stereochemical configuration is designated as 4S at both tetrahydroisoquinoline ring systems, establishing the compound as a symmetric dimer with respect to its chiral centers [21]. The absence of any E/Z centers (0 out of 0) confirms that the molecule contains no geometric isomerism around double bonds [6].

The International Union of Pure and Applied Chemistry name for the free base form is 1-[2-[2-[2-[[3-[(4S)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl]phenyl]sulfonylamino]ethoxy]ethoxy]ethyl]-3-[4-[2-[2-[2-[[3-[(4S)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl]phenyl]sulfonylamino]ethoxy]ethoxy]ethylcarbamoylamino]butyl]urea [2]. The Chemical Abstracts Service registry numbers are 1234423-95-0 for the free base and 1234365-97-9 for the dihydrochloride salt form [1] [4].

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₅₀H₆₆Cl₄N₈O₁₀S₂ | C₅₀H₆₈Cl₆N₈O₁₀S₂ |

| Molecular Weight | 1145.049 Da | 1217.97 Da |

| CAS Number | 1234423-95-0 | 1234365-97-9 |

| Defined Stereocenters | 2/2 | 2/2 |

| Stereochemistry Type | Absolute | Absolute |

Key Functional Groups and Their Significance

The molecular architecture of tenapanor hydrochloride encompasses several critical functional groups that define its chemical properties and biological activity [7]. The compound features two tetrahydroisoquinoline ring systems, each bearing 6,8-dichloro substitution patterns that significantly influence the electronic distribution and steric environment around the chiral centers [3] [11].

Two sulfonamide functional groups serve as key structural elements, providing both rigidity and specific hydrogen bonding capabilities essential for the compound's mechanism of action [7] [10]. These sulfonamide moieties are strategically positioned to maintain optimal spatial relationships between the terminal pharmacophoric units and the central flexible linker region [7].

The central portion of the molecule contains two urea linkages that contribute significantly to the hydrogen bonding network within crystal structures [3] [17]. These urea groups demonstrate differential hydrogen bonding strengths, as evidenced by varying hydrogen bond distances in crystallographic analyses [17]. The urea functionalities are connected through a polyethylene glycol-based spacer that confers considerable molecular flexibility [9] [22].

Four chlorine substituents are positioned on the aromatic rings of the tetrahydroisoquinoline systems, creating specific electronic effects and participating in halogen bonding interactions [3] [17]. These chlorine atoms are separated by distances that fall within the range for stabilizing halogen bond interactions, specifically 3.27 Å, which is shorter than the sum of van der Waals radii for independent chlorine atoms [17].

Two N-methylated nitrogen atoms within the tetrahydroisoquinoline rings exhibit unique conformational behavior, with the methyl groups capable of adopting either axial or equatorial orientations depending on the overall molecular conformation [3] [13] [17]. This positional flexibility of the methyl substituents plays a crucial role in determining the crystallization behavior and polymorphic preferences of different salt forms [13].

Conformational Analysis and Molecular Flexibility

Quantum chemistry calculations reveal that tenapanor exhibits rapid dynamics between different ring conformations, with the exchange process predicted to occur on a fast timescale [3] [13]. The activation barrier for conformational interconversion has been calculated at the M06/6-31+G(d,p) level of theory to be approximately 7-8 kcal/mol, corresponding to a rate constant of approximately 1 × 10⁷ s⁻¹ [17].

The molecule demonstrates exceptional conformational flexibility due to its polyethylene glycol linker region, which contains multiple rotatable bonds contributing to a high degree of molecular mobility [7] [22]. This flexibility is evidenced by the high topological polar surface area and the presence of numerous ether linkages that allow for extensive conformational sampling [7].

Nuclear magnetic resonance spectroscopy studies indicate that segments of the tenapanor molecule undergo local dynamic motions, as evidenced by weak proton-proton dipolar coupling networks observed in solid-state nuclear magnetic resonance experiments [17]. Variable-temperature nuclear magnetic resonance measurements demonstrate temperature-dependent conformational behavior, with distinct chemical shift patterns observed across different temperature ranges [17].

The methylated tetrahydroisoquinoline rings exhibit particularly interesting conformational features, where the nitrogen lone-pair orientations differ significantly between the two ring systems [17]. In one six-membered ring, the nitrogen lone-pair dipole vector aligns roughly parallel to the C3-H bond, while in the other ring it adopts an approximately anti-parallel orientation [17]. This differential orientation suggests that nitrogen inversion has occurred at one of the nitrogen atoms, accompanied by a ring-flip in the six-membered ring system [17].

Molecular modeling studies using density functional theory calculations predict that the conformational exchange process involves a transition state where the methyl substituent adopts an axial position [17]. The rapid conformational dynamics have significant implications for the crystallization behavior and polymorphic stability of different salt forms [13] [31].

Stereoisomers and Their Differential Activity

The stereochemical complexity of tenapanor arises from the presence of two chiral centers, each exhibiting S configuration, resulting in the (S,S) stereoisomer as the active pharmaceutical compound [21]. During drug development, systematic evaluation of different stereoisomers revealed dramatic differences in biological activity based on stereochemical configuration [21].

Preparative chiral supercritical fluid chromatography was employed to separate intermediate compounds into their constituent enantiomers, which were subsequently used to prepare diastereomeric forms [21]. The separated enantiomers were assigned their absolute configurations through single-crystal X-ray analysis of the d-(+)-dibenzoyltartaric acid salt of a key intermediate [21].

Three distinct diastereomers were synthesized and evaluated: compound 17 with (S,S) configuration, compound 18 with (S,R) configuration, and compound 19 with (R,R) configuration [21]. The (S,S) configuration demonstrated nearly two orders of magnitude greater potency compared to the (S,R) diastereomer, with pIC₅₀ values of 8.9 and 6.7 respectively for the rat protein target [21].

The formation of the dihydrochloride salt introduces additional stereochemical complexity through the protonation process [3] [13]. Addition of hydrochloric acid to tenapanor results in a mixture of protonated ring conformers, creating a statistical distribution of diastereoisomers that contributes to the formation of amorphous material [3] [13]. This protonation-induced stereochemical diversity occurs because protonation can attack the nitrogen lone-pair from different faces of the tetrahydroisoquinoline ring system [17].

The crystalline dihydrochloride salt form, designated as 2HCl, originates specifically from minor, energetically less stable ring conformations [3] [13]. Formation of significant amounts of this crystalline material requires nitrogen deprotonation to facilitate exchange between minor and major conformations of the free base in solution [3]. Control of solution pH values well below the pKa of the free base allows manipulation of the equilibrium between different forms and can prevent crystallization of the dihydrochloride salt [3].

X-ray Crystallographic Analysis

Comprehensive crystallographic analysis of tenapanor has been accomplished through the combined application of powder and single-crystal X-ray diffraction, supplemented by solid-state nuclear magnetic resonance crystallography and molecular modeling techniques [3] [13]. The crystal structure determination required advanced methodologies due to the unusually large molecular size and conformational complexity [3].

The free form, designated ANHY, crystallizes in the monoclinic crystal system with unit cell parameters a = 15.739 Å, b = 8.7991 Å, c = 20.589 Å, α = γ = 90°, and β = 110.600° [17]. The structure exhibits Z = 2 and Z′ = 1, indicating two formula units per unit cell with one independent molecule in the asymmetric unit [17].

Dynamic nuclear polarization-assisted solid-state nuclear magnetic resonance crystallography investigations proved essential for final structural assignment and validation of the crystal structure [3] [13]. The crystallographic analysis revealed extensive hydrogen bonding networks involving the urea functional groups, with hydrogen bond distances ranging from typical strong hydrogen bonding interactions [17].

| Crystal Form | Crystal System | Unit Cell Parameters | Z Value | Space Group |

|---|---|---|---|---|

| ANHY (Free Form) | Monoclinic | a=15.739Å, b=8.7991Å, c=20.589Å, β=110.600° | Z=2, Z′=1 | Not specified |

| 2HCl (Salt Form) | Crystalline | Under investigation | - | Not determined |

| a-2HCl (Amorphous) | Non-crystalline | Not applicable | - | Not applicable |

The hydrogen bonding network in the crystal structure develops in two dimensions, forming extended sheet-like arrangements [17]. Two urea groups within each tenapanor molecule exhibit different hydrogen bonding strengths, as demonstrated by varying hydrogen bond distances in the crystallographic analysis [17]. Additionally, the phenyl ring adjacent to the sulfonamide group orients to create two CH-π interactions with neighboring urea groups [17].

Stabilizing halogen bonding interactions occur between chlorine atoms, with interatomic distances of 3.27 Å, which falls below the sum of van der Waals radii for independent chlorine atoms [17]. These non-covalent interactions contribute significantly to the overall crystal packing stability [17].

Tenapanor hydrochloride represents a complex dimeric molecule containing two tetrahydroisoquinoline pharmacophores connected via a central linker system. The retrosynthetic analysis reveals a convergent approach centered on the construction of a tetrahydroisoquinoline core, followed by functionalization, chiral resolution, and final dimerization [1] [2].

The retrosynthetic disconnection of tenapanor identifies key strategic bonds: the sulfonamide linkages connecting the aromatic tetrahydroisoquinoline units to the central diamine bridge, and the urea connections within the central linker core. This analysis suggests a synthetic strategy involving the preparation of an enantiomerically pure sulfonyl chloride intermediate that can be coupled with appropriate diamine linkers to construct the final dimeric structure [2] [3].

The overall synthetic approach follows a linear sequence: starting material → tetrahydroisoquinoline core → functionalization → chiral resolution → dimerization → salt formation. This strategy allows for systematic optimization of each transformation while maintaining flexibility for structural modifications during lead optimization [2] [3].

Key Intermediates in Tenapanor Hydrochloride Synthesis

The alkylated intermediate (1.2) is formed through the reaction of (1.1) with 1-(2,4-dichlorophenyl)-N-methylmethanamine. This intermediate is subsequently reduced with sodium borohydride in methanol to yield the amino alcohol (1.3). The crucial cyclization step employs concentrated sulfuric acid to effect cyclodehydration, forming the racemic tetrahydroisoquinoline core (1.4) [2] [3].

Further functionalization involves sulfurization with benzyl mercaptan to introduce the thioether intermediate (1.5). This intermediate serves as a precursor for the formation of the sulfonyl chloride (1.6) through oxidative chlorination [2] [3]. The chiral intermediate (1.7) represents a key structure used for D-dibenzoyltartaric acid salt formation during the chiral resolution process, ultimately leading to the enantiomerically pure intermediate (1.9) [2] [4].

Chiral Resolution Techniques Using D-(+)-Dibenzoyltartaric Acid

The chiral resolution of tenapanor intermediates employs D-(+)-dibenzoyltartaric acid (D-DBTA) as the resolving agent, a well-established method for separating enantiomers through diastereomeric salt formation [2] [4] [5]. This process involves the formation of diastereomeric salts between the racemic tetrahydroisoquinoline intermediate and the chiral resolving agent, followed by selective crystallization based on differential solubility [5] [6].

The resolution process utilizing D-DBTA demonstrates high efficiency for tetrahydroisoquinoline-containing intermediates. Single-crystal X-ray analysis of the D-DBTA salt of intermediate (1.7) was employed to unambiguously assign the stereochemical configuration, confirming the (S)-configuration as the preferred enantiomer for biological activity [2] [4]. The D-DBTA resolution typically involves dissolution of the racemic mixture in a suitable solvent system, followed by addition of the resolving agent and controlled crystallization to obtain the less soluble diastereomeric salt [5] [6].

The efficiency of D-DBTA as a resolving agent stems from its ability to form stable hydrogen-bonded networks with amine-containing substrates, creating distinct crystal packing arrangements for each diastereomer. This leads to significant differences in solubility, enabling effective separation of the enantiomers [5] [7]. The (S)-configuration was strongly preferred in the tenapanor series, with nearly two orders of magnitude difference in biological activity between the (S,S) and (S,R) diastereomers [2] [3].

Process Chemistry and Scale-Up Considerations

The development of scalable manufacturing processes for tenapanor hydrochloride presents several critical challenges that require careful consideration during process optimization [8] [9] [10]. Scale-up demonstration has not yet been fully established according to regulatory documentation, highlighting the need for comprehensive process development and validation [8] [11].

Manufacturing process development focuses on achieving sustainable and scalable production methods while maintaining product quality and regulatory compliance [9] [10]. Key considerations include the optimization of reaction conditions, solvent selection, temperature control, and purification procedures to ensure consistent product quality across different batch sizes [12] [13].

Critical process parameters requiring control include reaction stoichiometry, temperature profiles, mixing efficiency, and residence times for each synthetic step. The multi-step synthesis necessitates careful intermediate storage and handling protocols to prevent degradation or impurity formation during extended manufacturing campaigns [12] [13]. Supply chain management involves establishing and maintaining relationships with qualified third-party manufacturers capable of meeting good manufacturing practice requirements [11] [10].

Cost optimization strategies focus on improving overall yield, reducing solvent consumption, minimizing waste generation, and streamlining purification procedures. Process analytical technology implementation enables real-time monitoring and control of critical quality attributes throughout the manufacturing process [12] [14].

Gaseous Chlorination and Sulfonyl Chloride Formation

The formation of sulfonyl chloride intermediates represents a critical transformation in the tenapanor synthesis, involving the oxidative chlorination of thioether precursors using gaseous chlorine. This transformation converts the thioether intermediate (1.5) to the activated sulfonyl chloride (1.6) through a carefully controlled oxidation process [2] [3].

The gaseous chlorination reaction is conducted in a mixture of acetic acid and water, providing the necessary acidic conditions for efficient chlorine activation while maintaining adequate solubility for the organic substrate. The reaction conditions must be carefully controlled to achieve complete conversion of the thioether to the sulfonyl chloride while minimizing over-oxidation or side-product formation [2] [3].

Process safety considerations for gaseous chlorination include proper handling of chlorine gas, adequate ventilation systems, emergency containment procedures, and monitoring of reaction exotherms. The reaction typically requires cooling to control the exothermic nature of the chlorination process and prevent decomposition of temperature-sensitive intermediates [15] [3].

The sulfonyl chloride intermediate serves as a highly reactive electrophilic species for subsequent coupling reactions with amine nucleophiles. The activated nature of sulfonyl chlorides enables efficient amide bond formation under mild conditions, facilitating the construction of the complex dimeric architecture of tenapanor [2] [3].

Dimerization Sequence and Final Salt Formation

The dimerization sequence represents the culmination of the tenapanor synthesis, involving the coupling of two enantiomerically pure tetrahydroisoquinoline units through a central linker system. This process requires precise stoichiometric control and optimal reaction conditions to achieve high yields of the desired diastereomeric product [2] [3].

The dimerization strategy initially employed tartaric acid as a central core to connect two polyethylene glycol-derivatized tetrahydroisoquinoline units. This approach demonstrated the feasibility of creating dimeric structures while maintaining biological activity and achieving reduced systemic exposure compared to monomeric analogues [2] [3].

Optimization of the dimerization process involved systematic exploration of different linker chemistries, including amide versus urea connections, varying polyethylene glycol chain lengths, and alternative central core structures. The final optimized structure (compound 28, tenapanor) employed a urea-based linking system that provided optimal biological activity while maintaining chemical stability [2] [3].

The final salt formation involves treatment of the free base form of tenapanor with hydrochloric acid to produce the dihydrochloride salt. This transformation improves the chemical stability, solubility characteristics, and pharmaceutical handling properties of the final active pharmaceutical ingredient [1] [13]. The salt formation requires careful control of stoichiometry, pH, and crystallization conditions to ensure consistent particle size distribution and polymorphic form [13] [16].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

FDA Medication Guides

Tenapanor Hydrochloride

TABLET;ORAL

ARDELYX INC

04/05/2022

Use Classification

Dates

2: Block GA, Rosenbaum DP, Yan A, Chertow GM. Efficacy and Safety of Tenapanor in Patients with Hyperphosphatemia Receiving Maintenance Hemodialysis: A Randomized Phase 3 Trial. J Am Soc Nephrol. 2019 Apr;30(4):641-652. doi: 10.1681/ASN.2018080832. Epub 2019 Mar 7. PubMed PMID: 30846557; PubMed Central PMCID: PMC6442342.

3: Kothari S, Vippagunta RR. Predicting the Physical Stability of Amorphous Tenapanor Hydrochloride Using Local Molecular Structure Analysis, Relaxation Time Constants, and Molecular Modeling. Mol Pharm. 2019 Mar 4;16(3):943-951. doi: 10.1021/acs.molpharmaceut.8b00853. Epub 2019 Feb 14. PubMed PMID: 30699296.

4: King AJ, Siegel M, He Y, Nie B, Wang J, Koo-McCoy S, Minassian NA, Jafri Q, Pan D, Kohler J, Kumaraswamy P, Kozuka K, Lewis JG, Dragoli D, Rosenbaum DP, O'Neill D, Plain A, Greasley PJ, Jönsson-Rylander AC, Karlsson D, Behrendt M, Strömstedt M, Ryden-Bergsten T, Knöpfel T, Pastor Arroyo EM, Hernando N, Marks J, Donowitz M, Wagner CA, Alexander RT, Caldwell JS. Inhibition of sodium/hydrogen exchanger 3 in the gastrointestinal tract by tenapanor reduces paracellular phosphate permeability. Sci Transl Med. 2018 Aug 29;10(456). pii: eaam6474. doi: 10.1126/scitranslmed.aam6474. PubMed PMID: 30158152; PubMed Central PMCID: PMC6454550.

5: Block GA, Rosenbaum DP, Yan A, Greasley PJ, Chertow GM, Wolf M. The effects of tenapanor on serum fibroblast growth factor 23 in patients receiving hemodialysis with hyperphosphatemia. Nephrol Dial Transplant. 2019 Feb 1;34(2):339-346. doi: 10.1093/ndt/gfy061. PubMed PMID: 29617976; PubMed Central PMCID: PMC6365767.

6: Nilsson Lill SO, Widdifield CM, Pettersen A, Svensk Ankarberg A, Lindkvist M, Aldred P, Gracin S, Shankland N, Shankland K, Schantz S, Emsley L. Elucidating an Amorphous Form Stabilization Mechanism for Tenapanor Hydrochloride: Crystal Structure Analysis Using X-ray Diffraction, NMR Crystallography, and Molecular Modeling. Mol Pharm. 2018 Apr 2;15(4):1476-1487. doi: 10.1021/acs.molpharmaceut.7b01047. Epub 2018 Mar 12. PubMed PMID: 29490140.

7: Rosenbaum DP, Yan A, Jacobs JW. Pharmacodynamics, Safety, and Tolerability of the NHE3 Inhibitor Tenapanor: Two Trials in Healthy Volunteers. Clin Drug Investig. 2018 Apr;38(4):341-351. doi: 10.1007/s40261-017-0614-0. PubMed PMID: 29363027; PubMed Central PMCID: PMC5856883.

8: Visconti L, Cernaro V, Calimeri S, Lacquaniti A, De Gregorio F, Ricciardi CA, Lacava V, Santoro D, Buemi M. The Myth of Water and Salt: From Aquaretics to Tenapanor. J Ren Nutr. 2018 Mar;28(2):73-82. doi: 10.1053/j.jrn.2017.06.005. Epub 2017 Nov 14. Review. PubMed PMID: 29146141.

9: Johansson S, Rosenbaum DP, Palm J, Stefansson B, Knutsson M, Lisbon EA, Hilgendorf C. Tenapanor administration and the activity of the H(+) -coupled transporter PepT1 in healthy volunteers. Br J Clin Pharmacol. 2017 Sep;83(9):2008-2014. doi: 10.1111/bcp.13313. Epub 2017 May 31. PubMed PMID: 28432691; PubMed Central PMCID: PMC5582369.

10: Johansson SA, Knutsson M, Leonsson-Zachrisson M, Rosenbaum DP. Effect of Food Intake on the Pharmacodynamics of Tenapanor: A Phase 1 Study. Clin Pharmacol Drug Dev. 2017 Sep;6(5):457-465. doi: 10.1002/cpdd.341. Epub 2017 Mar 24. PubMed PMID: 28339149; PubMed Central PMCID: PMC5599956.

11: Johansson S, Rosenbaum DP, Ahlqvist M, Rollison H, Knutsson M, Stefansson B, Elebring M. Effects of Tenapanor on Cytochrome P450-Mediated Drug-Drug Interactions. Clin Pharmacol Drug Dev. 2017 Sep;6(5):466-475. doi: 10.1002/cpdd.346. Epub 2017 Mar 16. PubMed PMID: 28301096; PubMed Central PMCID: PMC5599994.

12: Chey WD, Lembo AJ, Rosenbaum DP. Tenapanor Treatment of Patients With Constipation-Predominant Irritable Bowel Syndrome: A Phase 2, Randomized, Placebo-Controlled Efficacy and Safety Trial. Am J Gastroenterol. 2017 May;112(5):763-774. doi: 10.1038/ajg.2017.41. Epub 2017 Feb 28. PubMed PMID: 28244495; PubMed Central PMCID: PMC5418559.

13: Carney EF. Dialysis: Efficacy of tenapanor in hyperphosphataemia. Nat Rev Nephrol. 2017 Apr;13(4):194. doi: 10.1038/nrneph.2017.27. Epub 2017 Feb 27. PubMed PMID: 28239171.

14: Block GA, Rosenbaum DP, Leonsson-Zachrisson M, Åstrand M, Johansson S, Knutsson M, Langkilde AM, Chertow GM. Effect of Tenapanor on Serum Phosphate in Patients Receiving Hemodialysis. J Am Soc Nephrol. 2017 Jun;28(6):1933-1942. doi: 10.1681/ASN.2016080855. Epub 2017 Feb 3. PubMed PMID: 28159782; PubMed Central PMCID: PMC5461797.

15: Johansson S, Leonsson-Zachrisson M, Knutsson M, Spencer AG, Labonté ED, Deshpande D, Kohler J, Kozuka K, Charmot D, Rosenbaum DP. Preclinical and Healthy Volunteer Studies of Potential Drug-Drug Interactions Between Tenapanor and Phosphate Binders. Clin Pharmacol Drug Dev. 2017 Sep;6(5):448-456. doi: 10.1002/cpdd.307. Epub 2016 Oct 26. PubMed PMID: 27654985; PubMed Central PMCID: PMC5599948.

16: Johansson S, Rosenbaum DP, Knutsson M, Leonsson-Zachrisson M. A phase 1 study of the safety, tolerability, pharmacodynamics, and pharmacokinetics of tenapanor in healthy Japanese volunteers. Clin Exp Nephrol. 2017 Jun;21(3):407-416. doi: 10.1007/s10157-016-1302-8. Epub 2016 Jul 1. PubMed PMID: 27368672; PubMed Central PMCID: PMC5486465.

17: Block GA, Rosenbaum DP, Leonsson-Zachrisson M, Stefansson BV, Rydén-Bergsten T, Greasley PJ, Johansson SA, Knutsson M, Carlsson BC. Effect of Tenapanor on Interdialytic Weight Gain in Patients on Hemodialysis. Clin J Am Soc Nephrol. 2016 Sep 7;11(9):1597-605. doi: 10.2215/CJN.09050815. Epub 2016 Jun 23. PubMed PMID: 27340281; PubMed Central PMCID: PMC5012484.

18: Zielińska M, Wasilewski A, Fichna J. Tenapanor hydrochloride for the treatment of constipation-predominant irritable bowel syndrome. Expert Opin Investig Drugs. 2015;24(8):1093-9. doi: 10.1517/13543784.2015.1054480. Epub 2015 Jun 12. Review. PubMed PMID: 26065434.